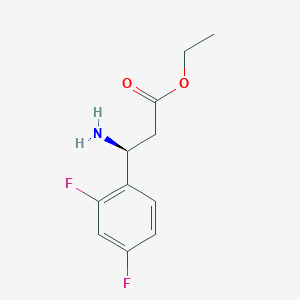

ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate

Description

Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate |

InChI |

InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |

InChI Key |

VNSICQFDYLZXLG-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-bromo-3-(2,4-difluorophenyl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually between 50-100°C, to facilitate the substitution of the bromine atom with the amino group.

Industrial Production Methods

In an industrial setting, the production of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate may involve large-scale batch or continuous flow processes. The starting materials are often sourced in bulk, and the reaction conditions are optimized for maximum yield and purity. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptides and heterocycles.

Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the amino group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-amino-3-phenylpropanoate: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

Ethyl 3-amino-3-(4-fluorophenyl)propanoate: Contains a single fluorine atom, which may affect its reactivity and interactions compared to the difluorophenyl derivative.

Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: The presence of chlorine atoms instead of fluorine can lead to variations in the compound’s chemical behavior and biological activity.

Uniqueness

Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a chiral center at the third carbon, contributing to its stereochemistry. The compound includes an ethyl ester group, an amino group, and a difluorophenyl moiety, which are crucial for its biological interactions and activities.

| Attribute | Description |

|---|---|

| Molecular Formula | C11H14F2N O2 |

| Molecular Weight | 232.24 g/mol |

| Chirality | S configuration at the third carbon |

| Functional Groups | Ethyl ester, amino group, difluorophenyl |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the difluorophenyl group can participate in hydrophobic interactions, which may enhance binding affinity to specific targets.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

- Anticancer Potential : Similar compounds have shown promising anticancer effects. Research suggests that modifications in the molecular structure can lead to enhanced cytotoxicity against various cancer cell lines .

- Enzyme Interaction : The compound has been studied for its interaction with specific enzymes involved in metabolic processes. Understanding these interactions is crucial for elucidating its pharmacological profile.

- Receptor Binding : this compound may bind to receptors associated with cell proliferation and apoptosis resistance—key factors in cancer progression .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that compounds structurally similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a derivative showed improved apoptosis induction compared to standard treatments like bleomycin .

- Binding Affinity Assessments : Interaction studies have highlighted the compound's potential binding affinity to muscarinic acetylcholine receptors (M3R), suggesting implications in the treatment of conditions related to these pathways .

Future Directions

Ongoing research is essential to fully understand the biological mechanisms underlying the activity of this compound. Further investigations should focus on:

- Detailed pharmacokinetic and pharmacodynamic studies.

- Exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

- Clinical trials to assess safety and effectiveness in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.